molecular formula C13H22N4O3S B2841737 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane CAS No. 2320376-38-1

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Cat. No. B2841737
CAS RN: 2320376-38-1
M. Wt: 314.4
InChI Key: IEOSBGASCBKWKK-UHFFFAOYSA-N
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Description

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, also known as MRS2768, is a selective P2Y2 receptor agonist. P2Y2 receptors are a type of purinergic receptor that are widely distributed throughout the body and play a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and apoptosis. MRS2768 has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

Efficient Diazotransfer Reagent

A noteworthy application of imidazole-based sulfonyl compounds is in the development of diazotransfer reagents. These reagents are essential for converting primary amines into azides and activated methylene substrates into diazo compounds. An efficient, inexpensive, and shelf-stable reagent, imidazole-1-sulfonyl azide hydrochloride, has been highlighted for its capability to act as a "diazo donor" in these conversions. This reagent is remarkable for its preparation from inexpensive materials, shelf stability, and crystalline nature, making it highly valuable for various synthetic applications (Goddard-Borger & Stick, 2007).

Synthesis of Diazepane Systems

Another significant application involves the synthesis of diazepane or diazocane systems through a Ugi multicomponent reaction followed by a subsequent intramolecular SN2 reaction. This method has facilitated the creation of 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones and aliphatic 1-sulfonyl 1,4-diazepan-5-ones under varied cyclization conditions, showcasing the versatility of imidazole-based sulfonyl compounds in synthesizing complex cyclic systems (Banfi et al., 2007).

Organocatalysis and Cycloaddition Reactions

Imidazole-based compounds have also found use as organocatalysts. For instance, a zwitterionic imidazolium salt has been employed in the synthesis of 5-substituted 1H-tetrazoles through cycloaddition of aryl nitriles with NaN3, demonstrating the catalytic prowess of imidazole derivatives in facilitating such reactions under solvent-free conditions (Rahman et al., 2014).

Synthesis of Substituted Tetrahydrofurans

Additionally, the sulfonylation of hydroxyl groups to synthesize substituted tetrahydrofurans illustrates the use of imidazole-sulfonyl compounds in regioselective transformations. This approach employs N-(2,4,6-triisopropylbenzenesulfonyl)imidazole as a sulfonylation reagent, further underscoring the role of imidazole derivatives in creating functionalized cyclic ethers (Dounay et al., 2002).

properties

IUPAC Name

1-(1-methylimidazol-4-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3S/c1-15-9-13(14-11-15)21(18,19)17-5-2-4-16(6-7-17)12-3-8-20-10-12/h9,11-12H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOSBGASCBKWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

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